4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is a complex organic compound that features a unique combination of a difluorobiphenyl group, a piperazine ring, and an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
4,4’-Difluorobiphenyl: Shares the difluorobiphenyl core but lacks the piperazine and isoquinoline moieties.
Fluorinated Isoquinolines: These compounds have similar structural features but may differ in the position and number of fluorine atoms.
Uniqueness: 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C26H21F2N3O |
---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
[3-(2,6-difluorophenyl)phenyl]-(4-isoquinolin-4-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C26H21F2N3O/c27-22-9-4-10-23(28)25(22)18-6-3-7-19(15-18)26(32)31-13-11-30(12-14-31)24-17-29-16-20-5-1-2-8-21(20)24/h1-10,15-17H,11-14H2 |
InChI-Schlüssel |
WWCADRXADOCVCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CN=CC3=CC=CC=C32)C(=O)C4=CC=CC(=C4)C5=C(C=CC=C5F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.